molecular formula C13H27ClN2O2S B12314008 N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride

Cat. No.: B12314008
M. Wt: 310.88 g/mol
InChI Key: AWEPNEQSRMGNSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with cyclohexanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a tool for probing cellular mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is unique due to its specific combination of the piperidine and cyclohexanesulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H27ClN2O2S

Molecular Weight

310.88 g/mol

IUPAC Name

N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide;hydrochloride

InChI

InChI=1S/C13H26N2O2S.ClH/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12;/h12-15H,1-11H2;1H

InChI Key

AWEPNEQSRMGNSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2.Cl

Origin of Product

United States

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